molecular formula C10H11F2NO2 B3068437 Ethyl Difluoro(5-methylpyridin-2-yl)acetate CAS No. 503627-67-6

Ethyl Difluoro(5-methylpyridin-2-yl)acetate

Cat. No. B3068437
M. Wt: 215.2 g/mol
InChI Key: GLDYXVMCPYSRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Difluoro(5-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 503627-67-6 . It has a molecular weight of 215.2 and its IUPAC name is ethyl difluoro (5-methyl-2-pyridinyl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl Difluoro(5-methylpyridin-2-yl)acetate is C10H11F2NO2 . The InChI code for this compound is 1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl Difluoro(5-methylpyridin-2-yl)acetate include a molecular weight of 215.197 . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Evaluation of Compounds

Ethyl difluoro(5-methylpyridin-2-yl)acetate and related compounds have been synthesized and evaluated for various scientific applications. For example, the compound has been used in the synthesis of C-24 and C-25 oxysterols by in situ generated ethyl(trifluoromethyl)dioxirane, showing potential in the development of naturally occurring oxysterols like 25-hydroxycholesterol and its derivatives (Ogawa et al., 2009). Similarly, potential anticancer agents have been synthesized by hydrolysis and subsequent reactions involving ethyl difluoro(5-methylpyridin-2-yl)acetate derivatives, highlighting its role in cancer research (Temple et al., 1983).

Memory Enhancement in Mice

Compounds derived from ethyl difluoro(5-methylpyridin-2-yl)acetate have been studied for their effects on memory enhancement in mice. One such study synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and observed significant improvements in the memory abilities of mice, indicating potential therapeutic applications (Li Ming-zhu, 2010).

Self-Assembling Properties for Delivery Systems

The self-assembling properties of certain derivatives of ethyl difluoro(5-methylpyridin-2-yl)acetate have been explored for the development of delivery systems. Research into 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, for instance, has shown promise in the creation of liposomes and other nanoparticle-based delivery mechanisms, which could be invaluable in pharmaceutical applications (Pikun et al., 2022).

Radical Reactions for Synthetic Applications

The versatility of ethyl difluoro(5-methylpyridin-2-yl)acetate extends to its use in radical reactions, such as the synthesis of 3,3-difluoro-GABA, through radical additions to vinyl ethers. This demonstrates the compound's utility in synthesizing perfluoroalkylated organic compounds with potential applications in medicinal chemistry and materials science (Kondratov et al., 2015).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDYXVMCPYSRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251762
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Difluoro(5-methylpyridin-2-yl)acetate

CAS RN

503627-67-6
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503627-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of Cu(0) (12.2 g, 0.19 mmol, 2.2×) in DMSO (87 mL) at RT under argon was added ethyl bromodifluoroacetate (13.4 mL, 0.10 mol, 1.2×) (see Eto, H., et al.; Chem. Pharm. Bull. 48: 982-990, 2000; and Ashwood, M. S., et al.; Tetrahedron Lett. 43: 9271-9273, 2002). After 2.5 h, 2-bromo-5-methylpyridine was added in one portion, the flask resealed, re-evacuated, and purged with argon. After 48 h, the reaction was partitioned between EtOAc (200 mL) and saturated NH4Cl (150 mL). The organic phase was rewashed with saturated NH4Cl (100 mL) until the blue color dissipated. The organic phase was dried over Na2SO4 and concentrated in vacuo to afford a yellow/green non-viscous oil. Purification via flash chromatography (30% EtOAc/hexanes) afforded the product as a clear oil (10.5 g, 0.05 mol, 56% yield). 1H NMR (300 Hz, CDCl3) δ 8.47 (s, 1H), 7.63 (m, 2H), 4.37 (q, J=7.3 Hz), 2.40 (s, 3H), 1.33 (t, J=7.3 Hz, 3H); LC/MS (m/z) [M+1]+ 216.2 (calculated for C10H12F2NO2, 216.2).
[Compound]
Name
Cu(0)
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl Difluoro(5-methylpyridin-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl Difluoro(5-methylpyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.